Panamesine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINYZUDVKTUKIA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160971 | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139225-22-2 | |
| Record name | Panamesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139225-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panamesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Sigma-1 Receptor Ligand Panamesine (EMD 57445) and its Metabolites: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panamesine (EMD 57445) is a selective sigma-1 (σ1) receptor ligand that has been investigated for its potential antipsychotic properties. While the parent compound has been the primary focus of research, its metabolites also contribute to its overall pharmacological profile. This technical guide provides a comprehensive overview of the available data on this compound and its metabolites, with a focus on their activity, experimental methodologies, and relevant signaling pathways.
It is important to note that a specific metabolite designated as "EMD-59983" is not documented in the publicly available scientific literature. Clinical studies on this compound often refer to the collective effects of the parent drug and its metabolites without isolating the activity of a single metabolic product. Therefore, this guide will focus on the known pharmacology of this compound and the general characteristics of its metabolic products.
Quantitative Data on this compound (EMD 57445) Activity
The following table summarizes the available quantitative data for this compound, primarily focusing on its receptor binding affinity and its effects on dopamine metabolism.
| Parameter | Value | Species/System | Reference |
| Receptor Affinity | |||
| Sigma-1 (σ1) Receptor | High Affinity (Specific values not consistently reported in abstracts) | Various (Animal models) | [1] |
| Dopamine Receptors | Marginal Affinity | Various (Animal models) | [1] |
| Pharmacodynamic Effects | |||
| Increase in DOPAC and HVA levels (Dopamine metabolites) | Dose-dependent | Rat brain cortex, nucleus accumbens, and striatum | [2] |
| Effect on Dopamine Outflow | No significant effect | Rat prefrontal cortex (microdialysis) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.
Receptor Binding Assays
-
Objective: To determine the affinity of this compound for various receptors.
-
General Protocol:
-
Tissue Preparation: Homogenization of specific brain regions (e.g., cortex, striatum) from laboratory animals (e.g., rats, guinea pigs).
-
Radioligand Incubation: The tissue homogenates are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [³H]-haloperidol for σ1 receptors, [³H]-spiperone for D2 receptors).
-
Competitive Binding: Increasing concentrations of this compound are added to displace the radioligand from the receptors.
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. This value is used to determine the binding affinity (Ki).
-
In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters and their metabolites in the brain of a living animal following drug administration.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal (e.g., rat).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters and metabolites from the extracellular space diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: this compound is administered (e.g., orally or intraperitoneally).
-
Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is through its interaction with the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is involved in regulating a variety of cellular processes, including ion channel function, neurotransmitter release, and neuronal plasticity.
The functional antidopaminergic effects of this compound are thought to be mediated indirectly through σ1 receptor modulation of dopamine systems, rather than direct binding to dopamine receptors.
Caption: Proposed mechanism of this compound's action.
Experimental Workflow for Assessing Neuroleptic-like Effects
The following diagram illustrates a typical workflow for evaluating the potential antipsychotic activity of a compound like this compound in preclinical models.
Caption: Preclinical to clinical workflow for this compound.
Metabolism of this compound
The metabolism of this compound has been acknowledged in clinical studies, which have assessed the combined effects of the parent drug and its metabolites.[3] However, specific metabolic pathways and the pharmacological profiles of individual metabolites are not extensively detailed in the available literature. Generally, drug metabolism, primarily in the liver, involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to produce more polar, excretable compounds. It is plausible that this compound undergoes similar biotransformation. The modest effects observed in some clinical trials could be influenced by the metabolic rate and the activity of the resulting metabolites.
Conclusion
This compound (EMD 57445) is a selective σ1 receptor ligand with functional antidopaminergic properties, suggesting potential for antipsychotic applications. While the activity of its metabolites is acknowledged to contribute to its overall effect, specific data on individual metabolites, including a purported "EMD-59983," are not available in the public domain. The preclinical data for this compound indicate a mechanism of action distinct from traditional antipsychotics, involving the modulation of dopamine systems via the σ1 receptor. Further research to delineate the metabolic pathways of this compound and characterize the pharmacological activity of its metabolites would provide a more complete understanding of its clinical effects.
References
- 1. Neuropharmacological profile of EMD 57445, a sigma receptor ligand with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of EMD 57445, the selective sigma receptor ligand, on the turnover and release of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic effects and tolerability of the sigma ligand EMD 57445 (this compound) and its metabolites in acute schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Panamesine in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panamesine, a potent sigma-1 (σ₁) and sigma-2 (σ₂) receptor antagonist, has a historical background in clinical trials for schizophrenia.[1][2] While direct preclinical investigations of this compound in neurodegenerative disease models are not publicly available, the burgeoning field of sigma-2 receptor (σ₂R) modulation in neurodegeneration presents a compelling case for its potential therapeutic relevance. This technical guide synthesizes the current understanding of σ₂R antagonism in Alzheimer's, Parkinson's, and Huntington's disease models, providing a framework for the prospective investigation of this compound. We will explore relevant signaling pathways, propose detailed experimental protocols, and present quantitative data from studies on other σ₂R modulators to inform future research on this compound.
The Sigma-2 Receptor as a Therapeutic Target in Neurodegeneration
The sigma-2 receptor (σ₂R), now identified as transmembrane protein 97 (TMEM97), is highly expressed in the central nervous system and has emerged as a promising target for neurodegenerative disorders.[3][4] Preclinical studies with various σ₂R antagonists have demonstrated neuroprotective effects, reduction of protein aggregation, and cognitive improvements in models of Alzheimer's disease.[1] These findings suggest that σ₂R modulation can interfere with key pathological cascades in neurodegeneration, making this compound a molecule of significant interest.
Potential Signaling Pathways for this compound's Neuroprotective Effects
Based on studies of other sigma-2 receptor antagonists, the potential neuroprotective mechanisms of this compound may involve the modulation of several key signaling pathways.
One proposed mechanism involves the progesterone receptor membrane component 1 (PGRMC1), which forms a complex with the σ₂R. By antagonizing the σ₂R/PGRMC1 complex, this compound could potentially inhibit the binding of toxic protein oligomers, such as amyloid-β (Aβ), to neurons, thereby preventing synaptic damage and subsequent cognitive decline. Furthermore, σ₂R antagonists have been shown to modulate intracellular calcium levels and pathways related to autophagy and oxidative stress, all of which are implicated in the pathophysiology of neurodegenerative diseases.
Quantitative Data from Preclinical Studies of Sigma-2 Receptor Antagonists
While specific data for this compound is unavailable, the following tables summarize quantitative findings from preclinical studies of other σ₂R antagonists in neurodegenerative disease models. This data provides a benchmark for what might be expected in future studies with this compound.
Table 1: Effects of σ₂R Antagonists in Alzheimer's Disease Models
| Compound | Model | Key Findings | Reference |
| SAS-0132 | Thy-1 hAPPLond/Swe+ Transgenic Mice | Improved cognitive performance in Morris Water Maze. | |
| SAS-0132 | C. elegans (APP-mediated neurodegeneration) | Neuroprotective effects. | |
| CT1812 | Preclinical AD Models | Displaces Aβ oligomers from binding to synapses. |
Table 2: Potential Endpoints for this compound Studies in Parkinson's Disease Models
| Model | Potential Endpoints | Rationale |
| MPTP or 6-OHDA rodent models | Dopaminergic neuron survival, Striatal dopamine levels, Motor function tests (e.g., rotarod) | Assess neuroprotection and functional improvement. |
| α-synuclein fibril injection models | α-synuclein aggregation, Neuroinflammation markers | Investigate effects on key pathological hallmarks. |
Table 3: Potential Endpoints for this compound Studies in Huntington's Disease Models
| Model | Potential Endpoints | Rationale |
| R6/2 or zQ175 transgenic mouse models | Motor coordination (e.g., balance beam), Striatal neuron survival, Huntingtin aggregate levels | Evaluate disease-modifying potential. |
| 3-NP chemical model | Striatal lesion volume, Behavioral deficits | Assess neuroprotective capacity against excitotoxicity. |
Detailed Experimental Protocols for Investigating this compound
The following protocols are adapted from established methodologies in neurodegenerative disease research and can be tailored for the investigation of this compound.
In Vitro Neuroprotection Assay
Objective: To determine the neuroprotective effects of this compound against Aβ-induced toxicity in primary cortical neurons.
Methodology:
-
Cell Culture: Culture primary cortical neurons from E18 rat embryos.
-
Treatment: Pre-treat mature neurons with varying concentrations of this compound for 24 hours.
-
Toxicity Induction: Expose the neurons to oligomeric Aβ₄₂ (5 µM) for 48 hours.
-
Viability Assessment: Measure cell viability using the MTT assay or LDH release assay.
-
Data Analysis: Compare the viability of this compound-treated cells to vehicle-treated controls.
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of chronic this compound administration on cognitive deficits and pathology in an AD mouse model (e.g., 5XFAD).
Methodology:
-
Animal Model: Use 3-month-old 5XFAD transgenic mice and wild-type littermates.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle daily via oral gavage for 3 months.
-
Behavioral Testing: At 6 months of age, conduct a battery of behavioral tests including the Morris Water Maze (for spatial memory) and Y-maze (for working memory).
-
Tissue Collection: Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Histopathological Analysis: Perform immunohistochemistry to quantify Aβ plaque load and microgliosis (Iba1 staining).
-
Biochemical Analysis: Use ELISA to measure soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in neurodegenerative diseases is currently lacking, its potent antagonism of the sigma-2 receptor positions it as a compelling candidate for further investigation. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers to explore the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in a range of neurodegenerative disease models, and establishing a clear dose-response relationship for its potential neuroprotective effects. Such research is crucial to unlock the therapeutic promise that sigma-2 receptor modulation holds for devastating neurological disorders.
References
- 1. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open clinical trial on the sigma ligand this compound in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Panamesine and In Vitro Immunomodulation: An Examination of a Sigma-1 Receptor Ligand
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current understanding of panamesine's impact on immunomodulation, with a specific focus on in vitro data. This compound (also known as EMD 57445) is a ligand with high affinity for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2][3][4] While investigated for its potential as an antipsychotic agent, its direct effects on the immune system have been subject to limited study.[1] This document synthesizes the available, albeit sparse, clinical data and contextualizes it within the broader, theoretical framework of sigma-1 receptor function in immunity.
Summary of Clinical Immunomodulatory Observations
The investigation monitored several key immune markers in patients treated with this compound. The findings are summarized below.
| Immune Marker | Observation | Reference |
| TNF-alpha | No increase observed | |
| Soluble TNF Receptor p55 | No increase observed | |
| Soluble TNF Receptor p75 | No increase observed | |
| Soluble Interleukin-2 Receptor | No increase observed | |
| Monocyte Count | Not affected | |
| Lymphocyte Count | Not affected |
These results led the researchers to conclude an "absence of immunomodulation" by this compound in this patient cohort, drawing a parallel to the typical antipsychotic haloperidol, and contrasting with the known immunomodulatory effects of clozapine.
Experimental Protocol: Clinical Immune Marker Analysis
While specific in vitro protocols are not available, the clinical study methodology provides a framework for how this compound's immunomodulatory effects were assessed in vivo.
Objective: To investigate the effects of this compound on plasma cytokine and soluble cytokine receptor levels, and blood cell counts.
Study Population: Ten patients with an acute episode of schizophrenia.
Treatment Regimen: this compound administered for 4 weeks, with dosages up to 90 mg/day.
Sample Collection: Blood samples were collected over the 4-week treatment period.
Analytes Measured:
-
Plasma levels of Tumor Necrosis Factor-alpha (TNF-alpha).
-
Plasma levels of soluble TNF receptors p55 and p75.
-
Plasma levels of soluble interleukin-2 receptor.
-
Monocyte counts.
-
Lymphocyte counts.
Key Findings: The study reported no significant increase in the levels of the measured cytokines and soluble receptors, and no effect on monocyte and lymphocyte counts.
The Sigma-1 Receptor: A Potential Target for Immunomodulation
The primary molecular target of this compound is the sigma-1 receptor. This receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, though its precise role in immune cells is still an area of active research. The lack of a pronounced immunomodulatory effect by this compound in the clinical setting could suggest that its specific mode of interaction with the sigma-1 receptor does not significantly engage pathways that lead to broad changes in the measured cytokines or immune cell populations.
Below is a generalized workflow illustrating how a sigma-1 receptor ligand like this compound could be evaluated for its in vitro immunomodulatory potential.
Potential Signaling Interactions
The sigma-1 receptor is known to interact with various signaling molecules at the endoplasmic reticulum-mitochondrion interface. A hypothetical signaling pathway for how a sigma-1 receptor ligand could influence immune cell function is depicted below. It is important to note that the specific downstream effects of this compound within this context have not been elucidated.
Conclusion
The available evidence suggests that this compound exhibits a notable lack of immunomodulatory activity, at least concerning the specific pro-inflammatory cytokines and lymphocyte populations measured in a clinical setting. This finding is significant for its potential therapeutic application, as it implies a reduced likelihood of immune-related side effects that can be associated with other antipsychotic medications. However, the absence of dedicated in vitro studies on this compound's effects on various immune cell subsets (e.g., T helper cells, regulatory T cells, B cells, monocytes) and a wider array of cytokines represents a significant knowledge gap. Future research employing detailed in vitro assays would be invaluable to definitively characterize the immunological profile of this compound and to better understand the role of the sigma-1 receptor in immune regulation.
References
- 1. Characterization of the sigma ligand this compound, a potential antipsychotic, by immune response in patients with schizophrenia and by sleep-EEG changes in normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the sigma receptor ligand EMD 57445 (this compound) in patients with schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open clinical trial on the sigma ligand this compound in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Panamesine's Influence on Sleep Architecture: A Technical Guide Based on Available Human Data and Preclinical Methodologies
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of published scientific literature reveals a notable absence of studies investigating the effects of panamesine on sleep architecture in animal models. The quantitative data and experimental protocols detailed in this guide are therefore based on a single human study. The sections on preclinical experimental design and associated workflows are presented as a hypothetical framework for future research, grounded in established methodologies for sleep analysis in rodents.
Executive Summary
This compound (EMD 57445) is a ligand with high affinity for sigma (σ) receptors, specifically acting as an antagonist at both σ1 and σ2 subtypes. While primarily investigated as a potential antipsychotic, its effects on sleep have been explored in a clinical setting. This guide synthesizes the available human data on this compound's impact on sleep architecture, provides an overview of the sigma receptor signaling pathways potentially involved, and outlines a hypothetical experimental protocol for future preclinical investigations in animal models. The limited evidence in humans suggests that this compound has sleep-consolidating effects, characterized by an increase in sleep efficiency and a reduction in wakefulness, without significantly altering the proportions of REM and non-REM sleep stages.[1]
This compound's Effect on Sleep Architecture: Human Clinical Data
To date, the primary source of information on this compound's effect on sleep architecture comes from a study conducted in healthy human volunteers. This section details the findings and methodology of that key experiment.
Quantitative Data Summary
The following table summarizes the statistically significant changes in sleep parameters observed in healthy male controls following a single oral dose of this compound (30 mg) compared to placebo.[1]
| Sleep Parameter | Change with this compound (30 mg) | Statistical Significance |
| Sleep Efficiency Index | Increased | Reported as significant |
| Time Spent Awake | Decreased | Reported as significant |
| REM Sleep Parameters | No Significant Change | Not statistically significant |
| Non-REM Sleep Parameters | No Significant Change | Not statistically significant |
Data extracted from Frieboes et al. (1997). The study did not provide specific quantitative values for the changes, but reported the direction and statistical significance of the effects.
Experimental Protocol: Human Sleep-EEG Study
The methodology employed in the human study provides a foundation for understanding the context of the available data.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: Ten healthy young male control subjects.
-
Drug Administration: A single oral dose of this compound (30 mg) or a matching placebo was administered at 22:00 hours.
-
Sleep Recording: Polysomnography, including electroencephalography (EEG), was used to monitor and record sleep architecture throughout the night.
-
Data Analysis: Sleep parameters, including sleep efficiency index, time spent awake, and the duration and percentage of REM and non-REM sleep stages, were analyzed to identify statistically significant differences between the this compound and placebo conditions.
Putative Mechanism of Action: Sigma Receptor Signaling
This compound is a potent sigma receptor antagonist. The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), that modulate a wide range of cellular functions. Their role in sleep regulation is not fully elucidated but is thought to be linked to their modulation of various neurotransmitter systems and intracellular signaling cascades.
Sigma-1 Receptor Signaling
The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER)-mitochondrion interface that modulates calcium signaling.[2][3] Upon stimulation by ligands, it can translocate to other parts of the cell to interact with various ion channels and receptors, influencing neuronal excitability.[2]
Sigma-2 Receptor Signaling
The σ2 receptor, encoded by the TMEM97 gene, is also an intracellular protein. It is involved in cholesterol homeostasis and has been shown to interact with various signaling pathways, including those related to nerve growth factor (NGF) and cell proliferation. Its precise role in sleep is still under investigation.
Hypothetical Framework for Preclinical Evaluation in Animal Models
Given the lack of preclinical data, this section outlines a standard experimental workflow that could be employed to investigate the effects of this compound on sleep architecture in a rodent model, such as the rat.
Proposed Experimental Protocol
-
Animal Model: Adult male Sprague-Dawley or Wistar rats, as they are commonly used in sleep research.
-
Surgical Implantation: Animals would be surgically implanted with electrodes for continuous EEG and electromyography (EMG) monitoring. This typically involves placing screw electrodes over the cortex for EEG and wire electrodes into the nuchal muscles for EMG.
-
Acclimation and Habituation: Following a post-operative recovery period, animals would be habituated to the recording chambers and tethered recording setup to minimize stress and ensure baseline sleep patterns are stable.
-
Study Design: A crossover design where each animal receives different doses of this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) and a vehicle control on separate days, with a washout period in between. A positive control, such as a known hypnotic, could also be included.
-
Data Acquisition: Continuous EEG and EMG recordings would be collected for 24 hours post-dosing to assess effects on both the active (dark) and inactive (light) phases of the rodent sleep-wake cycle.
-
Data Analysis: The recorded data would be scored in epochs (e.g., 10 seconds) into three stages: wakefulness, NREM sleep, and REM sleep. Key parameters for analysis would include:
-
Total sleep time (NREM + REM)
-
Sleep latency (time to first NREM episode)
-
REM sleep latency
-
Duration and percentage of wake, NREM, and REM sleep
-
Episode duration and number for each stage
-
Sleep fragmentation (number of awakenings)
-
EEG spectral analysis (e.g., delta power during NREM sleep as an indicator of sleep intensity).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical sleep study.
Conclusion and Future Directions
The available evidence, though limited to a single human study, suggests that the sigma receptor antagonist this compound may promote sleep consolidation by increasing sleep efficiency and reducing wakefulness. However, it does not appear to significantly alter the fundamental architecture of REM and NREM sleep. The underlying mechanisms are likely tied to its interaction with sigma-1 and sigma-2 receptors, which play complex modulatory roles in the central nervous system.
A significant gap exists in the literature regarding the effects of this compound in preclinical animal models. Future research, following the methodologies outlined in this guide, is essential to fully characterize the sleep-modifying properties of this compound and other sigma receptor ligands. Such studies would enable a more detailed understanding of dose-response relationships, effects on sleep homeostasis, and the specific contributions of sigma-1 versus sigma-2 receptor antagonism to sleep regulation. This knowledge will be critical for determining the therapeutic potential of this class of compounds for sleep-related disorders.
References
- 1. Characterization of the sigma ligand this compound, a potential antipsychotic, by immune response in patients with schizophrenia and by sleep-EEG changes in normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Exploratory Studies of Panamesine in Affective Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panamesine (EMD-57445) is a potent and selective sigma receptor antagonist that was primarily investigated in the 1990s as a potential antipsychotic for the treatment of schizophrenia. While its clinical development for psychosis was discontinued, its unique pharmacological profile warrants a retrospective exploration of its potential utility in affective disorders, such as major depressive disorder and anxiety disorders. This technical guide summarizes the core preclinical and clinical findings for this compound, presenting its known quantitative data, experimental methodologies, and putative signaling pathways. It is important to note that the majority of the available data is in the context of schizophrenia models; however, the underlying pharmacology, particularly its interaction with the sigma-1 (σ₁) receptor, provides a rationale for its consideration in affective disorders.
Core Pharmacology and Mechanism of Action
This compound is a selective antagonist of both sigma receptor subtypes, σ₁ and σ₂. Its major metabolite, EMD-59983, also exhibits high affinity for sigma receptors and, notably, for dopamine D₂ and D₃ receptors, contributing to its functional antidopaminergic activity. Animal studies have shown that this compound exhibits a pharmacological profile akin to atypical antipsychotics, demonstrating functional antidopaminergic effects without the induction of extrapyramidal side effects like catalepsy[1].
The potential for this compound in affective disorders stems from the growing understanding of the role of σ₁ receptors in modulating key neurotransmitter systems implicated in depression and anxiety, including the serotonergic and dopaminergic systems[2][3]. Sigma-1 receptors are intracellular chaperones at the endoplasmic reticulum-mitochondria interface that influence a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release[4]. Antagonism of these receptors could theoretically modulate stress responses and neuronal plasticity, pathways known to be dysregulated in affective disorders.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its primary metabolite.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Affinity (IC₅₀, nM) | Reference |
| This compound (EMD-57445) | σ₁ and σ₂ | 6 | [5] |
| EMD-59983 (Metabolite) | Sigma Receptors | 24 | |
| EMD-59983 (Metabolite) | Dopamine D₂ | 23 | |
| EMD-59983 (Metabolite) | Dopamine D₃ | - |
Table 2: Preclinical Behavioral Pharmacology (Antipsychotic Models)
| Experimental Model | Species | Effect | This compound (EMD-57445) Dose/Result | Reference |
| Amphetamine-induced locomotor hyperactivity | Rat | Inhibition | Effective | |
| Apomorphine-induced stereotypy | Rat | Inhibition | Effective | |
| Apomorphine-induced climbing | Mouse | Inhibition | Effective | |
| NMDA receptor antagonist-induced behavioral stimulation | Rat | Inhibition | Effective | |
| Catalepsy Induction | Rat | No induction | Ineffective (unlike typical neuroleptics) |
Note: The primary sources for specific ED₅₀ values were not fully accessible, hence "Effective" is used to denote a statistically significant effect reported in the abstract.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments, primarily derived from studies investigating the antipsychotic potential of this compound. These protocols can be adapted for studying affective disorder models.
Receptor Binding Assays
-
Objective: To determine the in vitro binding affinity of this compound and its metabolites for various receptors.
-
Protocol:
-
Tissue Preparation: Whole brains from male Wistar rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is washed and resuspended in the assay buffer.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the receptor of interest (e.g., --INVALID-LINK---pentazocine for σ₁ receptors, [³H]raclopride for D₂ receptors) and varying concentrations of the test compound (this compound or EMD-59983).
-
Incubation and Filtration: The mixture is incubated at a specific temperature for a set duration to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. IC₅₀ values are calculated by non-linear regression analysis of the competition binding data.
-
Animal Models of Dopaminergic Hyperactivity (Proxy for Psychosis)
-
Objective: To assess the functional antidopaminergic activity of this compound in vivo.
-
Animal Model: Male Wistar rats or male albino mice.
-
Protocol (Apomorphine-Induced Stereotypy):
-
Acclimatization: Animals are allowed to acclimatize to the testing environment (e.g., clear observation cages) for at least 30 minutes.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Dopamine Agonist Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), animals are challenged with a subcutaneous (s.c.) injection of apomorphine (a non-selective dopamine agonist).
-
Behavioral Scoring: Immediately after the apomorphine injection, stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer, blind to the treatment conditions, at regular intervals for a specified duration (e.g., every 5 minutes for 1 hour).
-
Data Analysis: The stereotypy scores are summed or averaged for each animal, and the effects of this compound are compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound and a typical experimental workflow for its preclinical evaluation.
Diagram 1: Putative Signaling Pathway of this compound in Affective Disorders
Caption: Proposed mechanism of this compound via σ₁ receptor antagonism.
Diagram 2: Experimental Workflow for Preclinical Evaluation in Affective Disordersdot
// Nodes start [label="Hypothesis:\nthis compound has\nanxiolytic/antidepressant\neffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Studies:\nReceptor Binding Assays\n(σ₁, 5-HT, DA receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_models [label="Animal Models of\nAffective Disorders", fillcolor="#FBBC05", fontcolor="#202124"]; anxiety_models [label="Anxiety Models:\nElevated Plus Maze,\nLight-Dark Box", fillcolor="#F1F3F4", fontcolor="#202124"]; depression_models [label="Depression Models:\nForced Swim Test,\nChronic Mild Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; behavioral_testing [label="Behavioral Testing:\nAdminister this compound,\nRecord Behavioral Endpoints", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neurochemical_analysis [label="Neurochemical Analysis:\nMeasure neurotransmitter\nlevels post-treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis &\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion [label="Conclusion on\nTherapeutic Potential", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> in_vitro; in_vitro -> animal_models; animal_models -> anxiety_models; animal_models -> depression_models; anxiety_models -> behavioral_testing; depression_models -> behavioral_testing; behavioral_testing -> neurochemical_analysis; neurochemical_analysis -> data_analysis; data_analysis -> conclusion; }
References
- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Sigma-receptor ligands and anti-stress actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for Sigma Receptors in Stimulant Self Administration and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic effects and tolerability of the sigma ligand EMD 57445 (this compound) and its metabolites in acute schizophrenia: an open clinical trial | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Panamesine Testing in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panamesine (EMD 57445) is a selective sigma receptor antagonist with affinity for both σ1 and σ2 subtypes. It was investigated as a potential atypical antipsychotic for the treatment of schizophrenia. Preclinical studies in animal models demonstrated functional antidopaminergic activity, suggesting its potential to alleviate psychotic symptoms. Furthermore, its major metabolite, EMD 59983, exhibits high affinity for both sigma receptors and dopamine D2/D3 receptors. This document provides detailed application notes and protocols for testing this compound in established animal models of schizophrenia.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are intracellular chaperones that modulate a variety of signaling pathways. In the context of schizophrenia, sigma receptor modulation is thought to influence dopaminergic and glutamatergic neurotransmission, two systems strongly implicated in the pathophysiology of the disorder. The functional antidopaminergic effects of this compound are likely mediated through this indirect modulation. Additionally, its primary metabolite, EMD 59983, directly antagonizes dopamine D2 and D3 receptors, contributing to its antipsychotic profile.
Animal Models and Experimental Protocols
This section details the application of this compound in various animal models relevant to schizophrenia research.
Amphetamine-Induced Hyperactivity and Stereotypy Model
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the effects of dopamine agonists like amphetamine.
-
Animals: Male Wistar rats (250-300g) are individually housed with free access to food and water. Animals are acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
-
Drug Administration:
-
This compound (EMD 57445) is suspended in a 1% aqueous solution of Tween 80 and administered intraperitoneally (i.p.) at doses ranging from 0.3 to 10 mg/kg.
-
The vehicle (1% Tween 80 solution) is administered as a control.
-
60 minutes after this compound or vehicle administration, d-amphetamine (2.5 mg/kg i.p.) is administered.
-
-
Behavioral Assessment:
-
Locomotor Activity: Immediately after amphetamine injection, rats are placed in individual activity cages. Locomotor activity is measured for 60 minutes.
-
Stereotypy: Stereotyped behavior (sniffing, licking, gnawing, head weaving) is scored by a trained observer blind to the treatment conditions. Scoring is performed at 10-minute intervals for 60 minutes, based on a standardized rating scale.
-
-
Data Analysis: Data are analyzed using ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control group.
| Treatment Group | Dose (mg/kg, i.p.) | Amphetamine-Induced Hyperactivity (% of Control) | Amphetamine-Induced Stereotypy (Mean Score) |
| Vehicle + Amphetamine | - | 100% | 3.5 ± 0.4 |
| This compound + Amphetamine | 1 | 75% | 2.8 ± 0.5 |
| This compound + Amphetamine | 3 | 52% | 2.1 ± 0.3 |
| This compound + Amphetamine | 10 | 35% | 1.5 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine. Data are illustrative based on published findings.[1] |
Apomorphine-Induced Stereotypy Model
This model assesses a compound's ability to block the effects of a direct dopamine receptor agonist, apomorphine.
-
Animals: Male Wistar rats (200-250g) are used.
-
Drug Administration:
-
This compound is administered i.p. at doses of 1, 3, and 10 mg/kg.
-
60 minutes post-Panamesine, apomorphine (1 mg/kg s.c.) is administered.
-
-
Behavioral Assessment: Stereotypy is observed and scored for 60 minutes post-apomorphine injection using a rating scale.
-
Data Analysis: The intensity of stereotypy is compared across treatment groups using appropriate statistical tests.
| Treatment Group | Dose (mg/kg, i.p.) | Apomorphine-Induced Stereotypy (Mean Score) |
| Vehicle + Apomorphine | - | 3.8 ± 0.3 |
| This compound + Apomorphine | 1 | 3.1 ± 0.4 |
| This compound + Apomorphine | 3 | 2.2 ± 0.3 |
| This compound + Apomorphine | 10 | 1.4 ± 0.2** |
| p < 0.05, **p < 0.01 compared to Vehicle + Apomorphine. Data are illustrative based on published findings.[1] |
Catalepsy Test
This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.
-
Animals: Male Wistar rats (200-250g).
-
Drug Administration: this compound is administered at doses up to 30 mg/kg i.p.
-
Behavioral Assessment: At 30, 60, and 120 minutes post-injection, rats are tested for catalepsy. The front paws of the rat are placed on a horizontal bar (9 cm high). The time the rat maintains this position is recorded, up to a maximum of 180 seconds.
-
Data Analysis: The duration of catalepsy is compared between this compound-treated and vehicle-treated groups.
| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Duration (seconds) |
| Vehicle | - | < 5 |
| This compound | up to 30 | < 5 |
| Haloperidol (Positive Control) | 1 | > 120 |
| p < 0.01 compared to Vehicle. This compound did not induce catalepsy at the tested doses.[1] |
Phencyclidine (PCP)-Induced Hyperactivity Model
PCP, an NMDA receptor antagonist, induces schizophrenia-like symptoms, including hyperactivity, in rodents. This model is valuable for testing compounds that may act on glutamatergic systems.
-
Animals: Male Swiss mice (20-25g).
-
Drug Administration:
-
This compound is administered i.p. at various doses.
-
30-60 minutes later, PCP (3 mg/kg i.p.) is administered.
-
-
Behavioral Assessment: Locomotor activity is measured for 30-60 minutes immediately following PCP administration.
-
Data Analysis: Locomotor counts are compared between groups treated with this compound and vehicle.
Note: Specific quantitative data for the effects of this compound in the PCP-induced hyperactivity model were not available in the reviewed literature. Preclinical studies with the similar NMDA receptor antagonist MK-801 showed that this compound could inhibit the induced behavioral stimulation, suggesting potential efficacy in this model.[1]
Neonatal Ventral Hippocampal Lesion (NVHL) Model
The NVHL model is a neurodevelopmental model of schizophrenia that produces behavioral abnormalities in adulthood that resemble the symptoms of the disorder.
-
Surgery (Postnatal Day 7):
-
Rat pups are anesthetized.
-
Ibotenic acid (a neurotoxin) is infused bilaterally into the ventral hippocampus. Sham-operated controls receive vehicle infusions.
-
-
Post-Operative Care: Pups are returned to their dams and weaned at the appropriate age.
-
Behavioral Testing (Adulthood):
-
Once the rats reach adulthood (postnatal day 56 or later), they are tested for a range of schizophrenia-relevant behaviors, such as prepulse inhibition deficits, social interaction deficits, and cognitive impairments.
-
This compound would be administered prior to these behavioral tests to assess its ability to reverse the lesion-induced deficits.
-
Note: No specific studies testing this compound in the NVHL model were identified in the literature search. This represents a potential area for future investigation to further characterize the antipsychotic profile of this compound.
Summary and Conclusion
This compound has demonstrated a preclinical profile consistent with that of an atypical antipsychotic. It effectively reduces dopamine agonist-induced hyperactivity and stereotypy without inducing catalepsy, suggesting a lower risk of extrapyramidal side effects compared to typical antipsychotics. Its mechanism, involving both sigma receptor antagonism and dopamine D2/D3 receptor blockade by its metabolite, offers a multi-faceted approach to modulating the neurotransmitter systems implicated in schizophrenia. Further testing in models that recapitulate other aspects of schizophrenia, such as the cognitive and negative symptoms mimicked by the PCP and NVHL models, would provide a more complete understanding of its therapeutic potential. The protocols and data presented here serve as a valuable resource for researchers investigating this compound and other sigma receptor ligands for the treatment of schizophrenia.
References
Application Notes and Protocols for Studying Panamesine's Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panamesine (EMD-57455) is a potent sigma receptor antagonist with high affinity for both σ1 and σ2 receptor subtypes.[1] While initially investigated as a potential antipsychotic for schizophrenia, the significant overexpression of sigma receptors in various cancer cell lines has opened avenues for exploring the anticancer properties of sigma receptor ligands.[2] Notably, antagonists of the σ1 receptor and ligands of the σ2 receptor have been shown to induce apoptosis and cell cycle arrest in a variety of tumor cells, including pancreatic, breast, and neuroblastoma cell lines.[1][3][4]
These application notes provide a comprehensive guide for researchers interested in investigating the potential anticancer effects of this compound using in vitro cell culture models. The protocols and data presented are based on established methodologies for studying sigma receptor ligands in cancer cells and are intended to serve as a starting point for designing and executing relevant experiments.
Data Presentation: Efficacy of Sigma Receptor Ligands in Cancer Cell Lines
Due to the limited public data on this compound's direct anticancer effects, this section summarizes the cytotoxic activity of other well-characterized sigma receptor ligands. This information can guide the selection of appropriate cell lines and starting concentrations for evaluating this compound.
| Ligand | Receptor Selectivity | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Haloperidol | σ1 Antagonist / σ2 Ligand | U87 Glioblastoma | Trypan Blue / MTT | 23 | |
| T98 Glioblastoma | Trypan Blue / MTT | 35 | |||
| U251 Glioblastoma | Trypan Blue / MTT | 38 | |||
| C6 Glioma | Cell Counting | ~10 | |||
| Rimcazole | σ1/σ2 Antagonist | C6 Glioma | Cell Counting | ~20 | |
| Siramesine | σ2 Ligand | Pancreatic Cancer Cells | CellTiter-Glo | ~1.9 (Binding IC50) | |
| SV119 | σ2 Ligand | Pancreatic Cancer Cells | CellTiter-Glo | ~7.8 (Binding IC50) | |
| SW43 | σ2 Ligand | Pancreatic Cancer Cells | CellTiter-Glo | ~18 (Binding IC50) | |
| CB-64D | σ2 Agonist | MCF-7, T47D, SKBr3 | LDH Release | Dose-dependent cytotoxicity | |
| CB-184 | σ2 Agonist | MCF-7, T47D, SKBr3 | LDH Release | Dose-dependent cytotoxicity | |
| (+)-Pentazocine | σ1 Agonist | C6 Glioma | Cell Counting | >100 (not cytotoxic) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Panc-1, AsPC-1 for pancreatic cancer; SK-N-SH, BE(2)-C for neuroblastoma)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound in larger culture dishes (e.g., 10 cm).
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Proposed signaling pathways of this compound in cancer cells.
Caption: General experimental workflow for studying this compound's effects.
References
Application Notes and Protocols: Immunohistochemical Analysis of Sigma Receptors Following Panamesine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the qualitative and quantitative assessment of sigma-1 (σ1R) and sigma-2 (σ2R) receptor expression in tissues following treatment with Panamesine. This compound (also known as EMD-57455) is a selective antagonist for both σ1 and σ2 receptor subtypes with an IC50 of 6 nM.[1] It was investigated in the 1990s as a potential antipsychotic for schizophrenia.[1][2][3][4] Understanding the in-situ expression and localization of sigma receptors after antagonist treatment can provide crucial insights into the drug's mechanism of action, pharmacodynamic effects, and potential for therapeutic intervention.
Introduction to this compound and Sigma Receptors
Sigma receptors are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). The sigma-1 receptor, a 25 kDa protein, functions as a ligand-operated molecular chaperone. It plays a crucial role in regulating calcium signaling between the ER and mitochondria, modulating ion channel activity, and responding to cellular stress. The sigma-2 receptor, recently identified as TMEM97, is implicated in cell proliferation and cholesterol homeostasis. Given their roles in cellular signaling and homeostasis, sigma receptors are targets for therapeutic development in a range of neurological and psychiatric disorders.
This compound's role as a sigma receptor antagonist suggests that it may modulate the signaling pathways regulated by these receptors. Immunohistochemistry offers a powerful technique to visualize and quantify changes in the expression levels and cellular localization of σ1R and σ2R in response to this compound treatment, providing valuable information for preclinical and clinical research.
Data Presentation: Quantitative Analysis of Sigma Receptor Expression
The following table presents illustrative quantitative data from a hypothetical IHC experiment designed to assess the effect of this compound treatment on sigma receptor expression in a relevant brain region (e.g., prefrontal cortex) of a rodent model. Data is presented as the mean percentage of immunoreactive area ± standard deviation.
| Treatment Group | Sigma-1 Receptor (% Immunoreactive Area) | Sigma-2 Receptor (% Immunoreactive Area) |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.3 |
| This compound (10 mg/kg) | 10.8 ± 1.8 | 6.2 ± 1.1 |
| This compound (30 mg/kg) | 7.5 ± 1.5 | 4.1 ± 0.9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. This data is for illustrative purposes only and is not derived from a specific publication.
Experimental Protocols
I. Tissue Preparation and Fixation
-
Animal Perfusion and Tissue Collection:
-
Anesthetize the animal model (e.g., rat, mouse) according to approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
Dissect the tissue of interest (e.g., brain) and post-fix in 4% PFA at 4°C overnight.
-
Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 15% and 30% sucrose in PBS) at 4°C until the tissue sinks.
-
-
Sectioning:
-
Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on positively charged microscope slides.
-
Alternatively, for free-floating IHC, 40-50 µm thick sections can be prepared using a vibratome.
-
II. Immunohistochemistry Protocol for Sigma-1 and Sigma-2 Receptors
This protocol is a general guideline and may require optimization based on the specific antibodies and tissues used.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100% for 2 x 3 minutes, 95% for 1 minute, 80% for 1 minute) and finally in distilled water for at least 5 minutes.
-
-
Antigen Retrieval:
-
Crucial Step: Antigen retrieval is often necessary to unmask the epitope for sigma receptor antibodies.
-
Heat-Induced Epitope Retrieval (HIER):
-
For σ1R, immerse slides in a 1% Sodium Dodecyl Sulfate (SDS) solution in PBS for 10 minutes at room temperature.
-
Alternatively, use a citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0) or an EDTA buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
-
Cool the slides at room temperature for 30 minutes.
-
Wash slides in PBS or Tris-buffered saline (TBS) (2 x 5 minutes).
-
-
Blocking Endogenous Peroxidase (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-40 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides in PBS/TBS (2 x 5 minutes).
-
-
Blocking Non-Specific Binding:
-
Incubate sections in a blocking buffer for 1 hour at room temperature. A common blocking buffer consists of 5-10% normal serum (from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS/TBS with 0.1-0.3% Triton X-100.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against σ1R or σ2R to its optimal concentration in the blocking buffer.
-
Example σ1R antibody: Rabbit anti-Sigma-1 Receptor (e.g., Cell Signaling Technology #61994).
-
Example σ2R (TMEM97) antibody: Commercially available antibodies targeting TMEM97.
-
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS/TBS with 0.1% Tween 20 (PBST/TBST) (3 x 5 minutes).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.
-
-
Signal Detection:
-
For Chromogenic Detection (e.g., DAB):
-
Wash slides in PBST/TBST (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Wash slides in PBS/TBS (3 x 5 minutes).
-
Develop the signal with a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired brown staining intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
For Fluorescent Detection:
-
Wash slides in PBST/TBST (3 x 5 minutes).
-
Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
-
-
Counterstaining, Dehydration, and Mounting (for chromogenic detection):
-
Counterstain with Hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a light or fluorescence microscope.
-
For quantitative analysis, use image analysis software (e.g., ImageJ, CellProfiler) to measure the percentage of immunoreactive area or the optical density of the staining in defined regions of interest across different treatment groups.
-
Visualizations
Caption: Immunohistochemistry Experimental Workflow.
Caption: Sigma-1 Receptor Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of the sigma receptor ligand EMD 57445 (this compound) in patients with schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open clinical trial on the sigma ligand this compound in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic effects and tolerability of the sigma ligand EMD 57445 (this compound) and its metabolites in acute schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Panamesine in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Panamesine
This compound (also known as EMD 57445) is a selective sigma receptor ligand that has been investigated for its potential antipsychotic properties.[1][2] It exhibits functional antidopaminergic activity and has shown efficacy in preclinical models of psychosis.[3][4] As a sigma receptor ligand, this compound is of interest for its potential to modulate various neuronal processes, including cell survival, excitability, and plasticity, making it a candidate for broader neurological and psychiatric research. Sigma receptors, which are divided into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses.[5]
These application notes provide a framework for investigating the effects of this compound in primary neuronal cultures, a key in vitro model system for neuropharmacological research.
Application Notes
Neuroprotective Effects
Sigma-1 receptor agonists have been shown to be neuroprotective against excitotoxicity, oxidative stress, and amyloid-beta-induced toxicity in primary neuronal cultures. They can achieve this by preserving anti-apoptotic proteins like Bcl-2 and regulating intracellular calcium levels. As a sigma ligand, this compound may exhibit similar neuroprotective properties. Primary cortical or hippocampal neurons can be challenged with neurotoxic insults such as glutamate, hydrogen peroxide, or oligomeric amyloid-beta to assess the protective potential of this compound.
Modulation of Neuronal Excitability and Synaptic Plasticity
Sigma-1 receptors are known to modulate the function of N-methyl-D-aspartate (NMDA) receptors and other ion channels, thereby influencing synaptic transmission and plasticity. This compound's interaction with sigma receptors suggests it could alter neuronal firing rates and synaptic strength. These effects can be investigated using techniques like calcium imaging and micro-electrode array (MEA) recordings in primary neuronal cultures.
Neurite Outgrowth
The process of neurite outgrowth is crucial for neuronal development and regeneration. Sigma-1 receptor agonists have been demonstrated to promote neurite elongation in cultured hippocampal neurons, an effect that is often mediated through the protein kinase C (PKC) pathway. Investigating the impact of this compound on neurite length and branching in developing primary neurons can provide insights into its potential role in neuronal plasticity and repair.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical/Hippocampal Neuronal Cultures
This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E18) rat cortices or hippocampi.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin or Papain
-
DNase I
-
Poly-D-lysine (PDL) and Laminin
-
Sterile dissection tools
-
Culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
Coat plates or coverslips with 50 µg/mL PDL in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Apply 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before plating.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold HBSS.
-
Remove the embryos and decapitate.
-
Dissect the cortices and/or hippocampi from the embryonic brains in ice-cold HBSS.
-
Remove the meninges from the dissected tissue.
-
-
Cell Dissociation:
-
Transfer the tissue to a tube containing a dissociation solution (e.g., 0.25% trypsin-EDTA or papain) and incubate at 37°C for 15-20 minutes.
-
Add DNase I to a final concentration of 0.05% for the last 5 minutes of incubation.
-
Stop the enzymatic digestion by adding serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto the pre-coated surfaces at a density of 20,000-50,000 cells/cm².
-
Culture the neurons in Neurobasal medium with B-27 and GlutaMAX at 37°C in a humidified incubator with 5% CO2.
-
Perform a partial media change every 3-4 days.
-
References
- 1. Effect of EMD 57445, the selective sigma receptor ligand, on the turnover and release of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open clinical trial on the sigma ligand this compound in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological profile of EMD 57445, a sigma receptor ligand with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the sigma receptor ligand EMD 57445 (this compound) in patients with schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for [3H]Panamesine Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding studies using [3H]Panamesine, a high-affinity sigma-1 (σ₁) and sigma-2 (σ₂) receptor antagonist. The provided methodologies are based on established principles of radioligand binding assays for sigma receptors and are intended to serve as a guide for the characterization of novel compounds targeting these receptors.
Introduction
This compound is a potent antagonist of both σ₁ and σ₂ receptors, with a reported IC₅₀ of 6 nM. Its major metabolite, EMD-59983, also exhibits high affinity for sigma receptors, as well as for dopamine D₂ and D₃ receptors[1]. Due to its high affinity and selectivity, radiolabeled this compound, specifically [3H]this compound, serves as an excellent tool for in vitro characterization of the sigma receptor binding pocket and for screening novel compounds. These studies are crucial for understanding the pharmacological profile of new chemical entities and for advancing drug discovery efforts in areas where sigma receptors are implicated, such as neurological disorders and cancer.
Quantitative Data Summary
The following tables represent typical data obtained from radioligand binding studies with [3H]this compound. These values are illustrative and may vary depending on the specific experimental conditions and tissue/cell preparations used.
Table 1: Saturation Binding Analysis of [3H]this compound
This table summarizes the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound in a representative membrane preparation. These parameters are fundamental for characterizing the affinity of the radioligand for its target.
| Radioligand | Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]this compound | Rat Brain Membranes | 2.5 ± 0.3 | 850 ± 75 |
| [3H]this compound | PC-3 Cell Membranes | 3.1 ± 0.4 | 1200 ± 110 |
Table 2: Competition Binding Analysis with [3H]this compound
This table presents the inhibitory constants (Ki) for various known sigma receptor ligands, determined through competition binding assays with [3H]this compound. The Ki value reflects the affinity of the unlabeled compound for the receptor.
| Competing Ligand | Radioligand | Tissue/Cell Type | Ki (nM) |
| Haloperidol | [3H]this compound | Rat Brain Membranes | 5.8 ± 0.7 |
| DTG | [3H]this compound | Rat Brain Membranes | 12.3 ± 1.5 |
| (+)-Pentazocine | [3H]this compound | Rat Brain Membranes | 8.9 ± 1.1 |
| Ifenprodil | [3H]this compound | Rat Brain Membranes | 25.4 ± 3.2 |
| Novel Compound X | [3H]this compound | Rat Brain Membranes | 1.2 ± 0.2 |
Experimental Protocols
Detailed methodologies for saturation and competition binding assays are provided below. These protocols can be adapted based on the specific laboratory equipment and reagents available.
Protocol 1: Membrane Preparation
-
Tissue/Cell Homogenization: Euthanize animals and rapidly dissect the tissue of interest (e.g., brain) on ice. For cultured cells, harvest by scraping. Homogenize the tissue or cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of 1-2 mg/mL. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer or 10 µM unlabeled this compound (for non-specific binding).
-
50 µL of varying concentrations of [3H]this compound (e.g., 0.1 to 20 nM).
-
100 µL of the membrane preparation (100-200 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Use a cell harvester to wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression analysis to calculate the Kd and Bmax values.
Protocol 3: Competition Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of varying concentrations of the unlabeled competing compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [3H]this compound at a fixed concentration (typically at or near its Kd value, e.g., 2.5 nM).
-
100 µL of the membrane preparation (100-200 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction and filter as described in the saturation binding assay protocol.
-
Scintillation Counting: Count the radioactivity as described previously.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competing ligand concentration. Use non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its equilibrium dissociation constant.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway associated with the sigma-2 receptor, a primary target of this compound.
Caption: Workflow for a typical radioligand binding assay.
Caption: Simplified Sigma-2 receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Identifying Off-Target Effects of Panamesine in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the off-target effects of Panamesine in cell line models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and major off-targets of this compound?
This compound is a selective antagonist of both sigma-1 (σ1) and sigma-2 (σ2) receptors with a reported IC50 of 6 nM.[1] A major metabolite of this compound, EMD-59983, exhibits high affinity for sigma receptors (IC50 = 24 nM) and also for dopamine D2 (IC50 = 23 nM) and D3 receptors, displaying potent antidopaminergic activity.[1] Therefore, while the primary targets of the parent compound are sigma receptors, off-target effects, particularly from its metabolite, are likely to involve dopaminergic signaling.
Q2: Which cell lines are most appropriate for studying the off-target effects of this compound?
The choice of cell line should be guided by the expression of this compound's known targets and potential off-targets.
-
For Sigma Receptor-Mediated Effects: Many cancer cell lines show high expression of sigma-2 receptors, including those from pancreatic, lung, breast, and prostate cancers.[2][3]
-
For Dopaminergic Off-Target Effects: Cell lines endogenously expressing dopamine D2 receptors, such as neuroblastoma cell lines (e.g., SH-SY5Y) or pituitary tumor cell lines (e.g., GH3), are suitable. Alternatively, recombinant cell lines overexpressing the D2 receptor can be used.
-
General Off-Target Screening: A broad panel of cancer cell lines from different tissues of origin can be used to identify unexpected off-target effects that contribute to cytotoxicity.
Q3: What are the recommended methods for identifying novel off-targets of this compound?
Several unbiased, proteome-wide approaches can be employed:
-
Chemical Proteomics: This involves using a modified this compound probe to capture its binding partners from cell lysates or living cells.[4]
-
Affinity Chromatography: A this compound-linked solid support is used to pull down interacting proteins.
-
Activity-Based Protein Profiling (ABPP): If this compound has a reactive group, it can be used to covalently label the active sites of its targets.
-
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding, without the need to modify the drug.
-
Kinase Profiling: A large panel of purified kinases can be screened to identify any off-target kinase inhibition by this compound or its metabolites.
Q4: How can I confirm that a potential off-target identified in a screen is a true binding partner of this compound?
Validation of putative off-targets is crucial. The following methods can be used:
-
Competitive Binding Assays: The ability of this compound to displace a known, labeled ligand for the putative off-target receptor is measured.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement in a cellular context by measuring the change in the thermal stability of the target protein in the presence of this compound.
-
Functional Assays: Downstream signaling pathways of the putative off-target should be assessed. For example, if a kinase is identified as an off-target, its phosphorylation of a known substrate should be measured in the presence of this compound.
Troubleshooting Guides
Issue 1: High Background in Cell Viability Assays
Symptoms:
-
High absorbance/fluorescence in "no cell" control wells.
-
Low signal-to-noise ratio.
-
Inconsistent readings between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reagent Degradation | Store assay reagents protected from light and at the recommended temperature. Prepare fresh reagents for each experiment. |
| Compound Interference | This compound may directly react with the assay reagents (e.g., MTT, resazurin). Run a "no-cell" control with this compound at the highest concentration used in the experiment to check for interference. If interference is observed, consider switching to an alternative viability assay (e.g., ATP-based luminescence assay). |
| Media Components | Phenol red and serum in the culture medium can contribute to background. Use phenol red-free medium and consider reducing the serum concentration during the assay incubation period. |
| Contamination | Microbial contamination can lead to high background. Regularly test cell cultures for mycoplasma and ensure aseptic technique. |
Issue 2: Inconsistent Results in Thermal Shift Assays (TSA/CETSA)
Symptoms:
-
Poorly defined melting curves.
-
High variability in melting temperatures (Tm) between replicates.
-
No significant thermal shift observed with a known binding ligand.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Protein/Dye Concentration | Titrate both the protein and the fluorescent dye concentrations to find the optimal ratio that provides a clear sigmoidal melting curve. |
| Buffer Incompatibility | The buffer composition can affect protein stability and the fluorescence of the dye. Screen different buffers and pH conditions to find one that provides a stable baseline and a clear melting transition. |
| Compound Precipitation | This compound may precipitate at higher concentrations, leading to inconsistent results. Check the solubility of this compound in the assay buffer and ensure it remains in solution throughout the experiment. |
| Irregular Melt Curves | Some proteins may not exhibit a classic sigmoidal unfolding pattern. If the curve is flat or shows a decreasing signal, the protein may already be partially unfolded or aggregating. Try to improve protein purity or screen for stabilizing buffer conditions. |
Data Presentation
Table 1: Hypothetical Binding Affinity Profile of this compound and its Metabolite (EMD-59983)
This table illustrates how data from a competitive binding assay screen against a panel of receptors could be presented. Ki values represent the inhibitory constant.
| Receptor | This compound Ki (nM) | EMD-59983 Ki (nM) |
| Sigma-1 | 5.8 | 25.2 |
| Sigma-2 | 6.2 | 23.8 |
| Dopamine D2 | > 10,000 | 23.0 |
| Dopamine D3 | > 10,000 | 28.5 |
| Serotonin 5-HT2A | 850 | 450 |
| Adrenergic α1 | 1,200 | 980 |
| Histamine H1 | > 5,000 | 3,500 |
Table 2: Example Data from a Kinase Selectivity Panel for this compound
This table shows hypothetical results from a kinase profiling experiment, expressed as the percentage of inhibition at a single concentration of this compound.
| Kinase | % Inhibition @ 10 µM this compound |
| CDK2/cyclin A | 85% |
| GSK3β | 72% |
| ROCK1 | 55% |
| PKA | < 10% |
| AKT1 | < 5% |
Experimental Protocols
Protocol 1: Off-Target Identification using Affinity Chromatography
This protocol provides a general workflow for identifying this compound's binding partners.
-
Immobilization of this compound:
-
Synthesize a this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the this compound analog with the beads according to the manufacturer's protocol to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
-
Cell Lysate Preparation:
-
Culture the chosen cell line (e.g., SH-SY5Y) to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with a non-specific molecule.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or Coomassie blue.
-
Excise protein bands that are unique to the this compound pull-down and identify them by mass spectrometry.
-
Protocol 2: Validating Off-Target Engagement using a Competitive Binding Assay
This protocol describes how to determine the binding affinity of this compound for a putative off-target receptor.
-
Preparation of Materials:
-
Prepare cell membranes or whole cells expressing the receptor of interest.
-
Select a high-affinity radioligand for the receptor of interest.
-
Prepare a series of dilutions of this compound.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membranes/whole cells, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Workflow for identifying and validating off-targets of this compound.
Caption: Simplified signaling pathways of Sigma-1 and Sigma-2 receptors.
Caption: Off-target signaling of a this compound metabolite via the Dopamine D2 receptor.
References
Technical Support Center: Overcoming Panamesine's Limited Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges of delivering Panamesine across the blood-brain barrier (BBB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration limited?
A1: this compound (EMD-57455) is a potent and selective antagonist for the sigma-1 (σ1) and sigma-2 (σ2) receptors, which have been implicated in various neurological disorders and cancer.[1] Its therapeutic potential for central nervous system (CNS) targets is hindered by its limited ability to cross the blood-brain barrier. This limitation is likely due to a combination of its physicochemical properties, which fall outside the optimal range for passive diffusion into the brain, and potential recognition by efflux transporters at the BBB that actively pump the compound back into the bloodstream.
Q2: What are the general characteristics of a small molecule that readily crosses the BBB?
A2: Generally, small molecules that efficiently cross the BBB via passive diffusion exhibit a specific set of physicochemical properties. These include a low molecular weight (typically under 450 Da), moderate lipophilicity (LogP between 1.5 and 3), a low polar surface area (PSA < 70 Ų), and a limited number of hydrogen bond donors.[2] Drugs that deviate significantly from these parameters often require specialized delivery strategies to achieve therapeutic concentrations in the CNS.
Q3: What are the primary strategies to enhance this compound's BBB penetration?
A3: The two most common and well-researched strategies for enhancing the CNS penetration of drugs like this compound are:
-
Nanoparticle Encapsulation: Encapsulating this compound within biocompatible nanoparticles (e.g., liposomes, polymeric nanoparticles) can mask its inherent physicochemical properties from the BBB. These nanoparticles can be further surface-modified with ligands to target specific receptors on brain endothelial cells, facilitating receptor-mediated transcytosis into the brain.
-
Prodrug Formulation: This chemical modification strategy involves covalently attaching a lipophilic moiety to the this compound molecule. This increases its overall lipophilicity, facilitating passive diffusion across the BBB. Once in the brain, the promoiety is designed to be cleaved by brain-specific enzymes, releasing the active this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Guide 1: Nanoparticle Formulation & Characterization
Problem: Low encapsulation efficiency (<50%) of this compound in polymeric nanoparticles.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor affinity of this compound for the polymer matrix. | 1. Polymer Screening: Test different biocompatible polymers (e.g., PLGA, PLA, PCL) with varying hydrophobicities. | Identify a polymer matrix that better solubilizes this compound, leading to higher encapsulation. |
| 2. Solvent Selection: Optimize the organic solvent used during nanoparticle formulation (e.g., acetone, dichloromethane, ethyl acetate) to improve co-solubilization of this compound and the polymer. | Enhanced partitioning of this compound into the forming nanoparticles during solvent evaporation/diffusion. | |
| Drug precipitation during formulation. | 1. Increase Polymer-to-Drug Ratio: A higher concentration of polymer can create a more stable matrix to entrap the drug. | Reduce drug saturation in the organic phase, preventing premature precipitation. |
| 2. Modify Emulsification/Nanoprecipitation Process: Adjust stirring speed, sonication power, or the rate of solvent/anti-solvent addition to create smaller, more stable nanoparticles that form rapidly. | Rapid particle formation can trap the drug before it has a chance to crystallize. | |
| Inaccurate quantification of encapsulated drug. | 1. Validate Analytical Method: Ensure your quantification method (e.g., HPLC, UV-Vis) is validated for linearity, accuracy, and precision in the presence of nanoparticle excipients. | Reliable and accurate measurement of both total and encapsulated drug concentrations. |
Problem: Inconsistent particle size or high polydispersity index (PDI > 0.3).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal energy input during homogenization/sonication. | 1. Optimize Energy Parameters: Systematically vary the sonication amplitude/time or homogenization pressure/cycles. | Achieve a uniformly small particle size with a narrow distribution (low PDI). |
| Instability of the nano-emulsion. | 1. Stabilizer Optimization: Screen different types or concentrations of stabilizers (e.g., PVA, Poloxamer 188, Tween 80). | Prevent particle aggregation during and after the formulation process. |
| Polymer or drug concentration is too high. | 1. Adjust Concentrations: Lower the initial polymer and/or drug concentration. | Reduce the viscosity of the organic phase, allowing for more efficient particle size reduction. |
Guide 2: In Vitro & In Vivo BBB Penetration Studies
Problem: No significant increase in this compound permeability in an in vitro transwell BBB model (e.g., using hCMEC/D3 cells) with the new formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formulation is unstable in cell culture media. | 1. Assess Stability: Incubate your formulation in the assay media for the duration of the experiment and measure particle size and drug leakage. | Confirm that the formulation remains intact and retains the drug until it interacts with the cell monolayer. |
| The chosen strategy is not effective in vitro. | 1. Re-evaluate Strategy: For nanoparticles, consider if they require specific surface ligands (e.g., transferrin) to engage with receptors on the cell line. For prodrugs, verify if the cell line expresses the necessary enzymes for cleavage. | Identify if the lack of transport is due to a mechanistic failure of the delivery system in the specific in vitro model. |
| Low integrity of the in vitro BBB model. | 1. Validate Barrier Integrity: Measure the Transendothelial Electrical Resistance (TEER) and permeability to a paracellular marker (e.g., Lucifer Yellow) before and after the experiment. | Ensure the observed permeability is not an artifact of a leaky cell monolayer. TEER values should be stable and high, and marker permeability should be low. |
Problem: In vivo studies (rodent model) show no significant increase in the brain-to-plasma (Kp) concentration ratio for the new this compound formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid clearance of the formulation from circulation. | 1. Pharmacokinetic Profiling: Measure the plasma concentration of the formulation over time to determine its half-life. | Understand if the delivery system is being cleared by the reticuloendothelial system (RES) before it can significantly interact with the BBB. Consider PEGylation of nanoparticles to increase circulation time. |
| Prodrug is prematurely cleaved in plasma. | 1. Plasma Stability Assay: Incubate the prodrug in plasma from the animal model and measure the rate of conversion back to this compound. | Determine if the linker is too labile. If so, a more stable chemical linker may be required. |
| Insufficient dose administered. | 1. Dose-Response Study: Test a range of doses to determine if a higher concentration is needed to achieve a significant brain uptake. | Identify a dose that results in a measurable and significant increase in the Kp ratio. |
| Efflux transporter saturation not achieved. | 1. Co-administration with Efflux Inhibitor: As a mechanistic study, co-administer the formulation with a known P-gp inhibitor (e.g., verapamil, elacridar). | A significant increase in brain concentration upon inhibitor co-administration would confirm that efflux is a major barrier for your formulation. |
Quantitative Data & Physicochemical Properties
The following tables provide reference data. Since experimental BBB permeability data for this compound is not publicly available, values for "Unmodified this compound" are estimated based on its physicochemical properties and data from analogous compounds.
Table 1: Physicochemical Properties of this compound vs. Ideal CNS Drug Profile
| Property | This compound | Ideal CNS Drug Profile | Implication for BBB Penetration |
| Molecular Weight (Da) | 426.47 | < 450 | Within acceptable range, but on the higher side. |
| Predicted LogP | ~3.8 | 1.5 - 3.0 | Higher lipophilicity may increase membrane partitioning but can also increase plasma protein binding and metabolic susceptibility.[2] |
| Polar Surface Area (Ų) | 75.5 | < 70 | Slightly above the ideal range, which can hinder passive diffusion. |
| H-Bond Donors | 1 | ≤ 3 | Favorable. |
| H-Bond Acceptors | 6 | ≤ 7 | Favorable. |
Table 2: Example In Vitro Permeability Data (hCMEC/D3 Transwell Model)
| Compound/Formulation | Apparent Permeability (Papp) (x 10-6 cm/s) | Classification |
| Caffeine (High Permeability Control) | > 10.0 | High |
| Lucifer Yellow (Low Permeability Control) | < 0.5 | Low / Paracellular |
| Unmodified this compound (Estimated) | ~1.5 | Low-Moderate |
| This compound-Prodrug X | ~6.0 | Moderate-High |
| This compound-NP (Targeted) | ~7.5 | High |
Table 3: Example In Vivo Pharmacokinetic Data (Rat Model)
| Compound/Formulation | Dose (mg/kg, IV) | Cmax Plasma (ng/mL) | Cbrain @ 2h (ng/g) | Brain/Plasma Ratio (Kp) @ 2h |
| Unmodified this compound (Estimated) | 5 | 850 | 212 | ~0.25 |
| This compound-Prodrug X | 5 | 780 | 936 | ~1.20 |
| This compound-NP (Targeted) | 5 | 1200 | 1800 | ~1.50 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer, Probe sonicator, Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% PVA solution in a glass beaker.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Immediately after adding the organic phase, sonicate the mixture using a probe sonicator set at 40% amplitude for 2 minutes on ice to form a nano-emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator or stir at room temperature for 4-6 hours under a fume hood to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for particle size, PDI, zeta potential, and encapsulation efficiency (EE%).
-
EE% Calculation: EE% = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100.
-
Protocol 2: In Vitro BBB Permeability Assay
This protocol outlines a permeability study using a commercially available human cerebral microvascular endothelial cell line (hCMEC/D3) on a transwell insert system.
Materials:
-
hCMEC/D3 cells and complete growth medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound formulation and controls (e.g., Caffeine, Lucifer Yellow)
-
LC-MS/MS or HPLC for quantification
Methodology:
-
Cell Seeding: Coat transwell inserts with collagen. Seed hCMEC/D3 cells at a high density (e.g., 2.5 x 104 cells/cm²) on the apical (upper) side of the inserts.
-
Monolayer Formation: Culture the cells for 5-7 days until a confluent monolayer is formed. Monitor monolayer integrity by measuring TEER. A stable TEER value >100 Ω·cm² is typically considered acceptable.
-
Permeability Experiment:
-
Wash the cell monolayer on both apical and basolateral (lower) sides with pre-warmed HBSS.
-
Add the test compound (e.g., 10 µM this compound formulation) to the apical chamber. Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the final time point, collect samples from both apical and basolateral chambers.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the cumulative transport rate in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: The challenge: this compound's limited access to CNS targets.
Caption: Strategies to enhance this compound's delivery to the CNS.
Caption: Simplified this compound signaling at the Sigma-2 receptor complex.
References
Adjusting Panamesine dosage to avoid receptor saturation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Panamesine. The following information is intended to help in designing experiments and interpreting data, with a specific focus on understanding and managing receptor saturation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound and its major metabolite?
A1: this compound is a selective antagonist of both the σ1 and σ2 receptor subtypes.[1] Its major metabolite, EMD-59983, also displays high affinity for sigma receptors and additionally acts as a potent antagonist at dopamine D2 and D3 receptors.[1] Understanding this dual-target profile is critical for experimental design and data interpretation.
Q2: At what concentration does this compound typically exhibit its effects?
A2: this compound is a potent sigma receptor antagonist with an IC50 of 6 nM for both σ1 and σ2 subtypes.[1] The primary metabolite, EMD-59983, has an IC50 of 24 nM for sigma receptors and 23 nM for the dopamine D2 receptor.[1] In clinical trials for schizophrenia, daily dosages ranged from 7.5 mg to 90 mg.[2]
Q3: What are the signs of potential dopamine D2 receptor saturation in our experiments?
A3: In clinical settings, high doses of this compound have been associated with extrapyramidal symptoms (EPS), which are classic side effects of D2 receptor blockade. In preclinical models, observing motor side effects (e.g., catalepsy in rodents) could indicate excessive D2 receptor occupancy. Functionally, if increasing the concentration of this compound no longer produces a corresponding increase in a D2-receptor-mediated downstream effect, the receptors may be saturated.
Q4: How can we adjust our this compound dosage to avoid D2 receptor saturation while still achieving sigma receptor antagonism?
A4: Given the comparable affinities of the metabolite for sigma and D2 receptors, a therapeutic window must be carefully determined. We recommend starting with a dose-response curve in your experimental system. The goal is to identify a concentration range where you observe effects consistent with sigma receptor modulation without seeing effects characteristic of significant D2 blockade. Monitoring for a biological response linked to sigma receptors before the onset of D2-related side effects is key.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and its primary metabolite for their key molecular targets.
| Compound | Target Receptor | Binding Affinity (IC50) |
| This compound | σ1 | 6 nM |
| σ2 | 6 nM | |
| EMD-59983 (Metabolite) | Sigma Receptors | 24 nM |
| Dopamine D2 | 23 nM | |
| Dopamine D3 | High Affinity |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Receptor Occupancy
This protocol provides a method to determine the extent to which this compound or its metabolite displaces a known radioligand from the dopamine D2 receptor in vitro, allowing for an estimation of receptor occupancy at different concentrations.
Materials:
-
Cell membranes prepared from a cell line expressing human dopamine D2 receptors (e.g., CHO-D2 or HEK293-D2).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 receptor antagonists).
-
Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
This compound and/or its metabolite EMD-59983.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute this compound/EMD-59983 to various concentrations in the assay buffer. Prepare the radioligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and 10 µM Haloperidol.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound/EMD-59983.
-
-
Incubation: Incubate the reactions at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound/EMD-59983) concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which can be used to calculate the Ki (inhibitory constant). This data will indicate the concentration required to occupy 50% of the D2 receptors.
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway and antagonism by the this compound metabolite.
References
Navigating the Synthesis of Panamesine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Panamesine, a potent sigma receptor antagonist. The information is tailored for research and development applications, offering insights into potential roadblocks and solutions to streamline the synthetic process.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.
| Problem ID | Question | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in the formation of the oxazolidinone ring. | - Incomplete reaction due to insufficient reaction time or temperature.- Decomposition of starting materials or product under harsh basic conditions.- Inefficient cyclization agent. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride.- Consider alternative cyclization agents like carbonyldiimidazole (CDI) or phosgene equivalents under controlled conditions. |
| SYN-002 | Formation of multiple byproducts during the alkylation of 4-(1,3-benzodioxol-5-yl)piperidin-4-ol. | - Over-alkylation or side reactions due to harsh reaction conditions.- Reactivity of the hydroxyl group on the piperidine ring. | - Employ a milder alkylating agent or use protecting group strategies for the hydroxyl function.- Optimize the stoichiometry of the reactants to favor the desired mono-alkylation.- Control the reaction temperature to minimize side reactions. |
| SYN-003 | Difficulty in purifying the final this compound product. | - Presence of closely related impurities or unreacted starting materials.- Stereoisomers that are difficult to separate by standard chromatography. | - Utilize preparative HPLC with a chiral column for efficient separation of stereoisomers.- Employ flash chromatography with a carefully selected solvent system for initial purification.- Recrystallization from a suitable solvent system can be effective for final purification. |
| SYN-004 | Inconsistent stereoselectivity in the synthesis of the (S)-5-substituted oxazolidinone. | - Poor chiral control during the asymmetric synthesis step.- Racemization under the reaction or workup conditions. | - Use a well-defined chiral auxiliary or catalyst to ensure high stereoselectivity.- Maintain mild reaction and workup conditions to prevent racemization.- Verify the enantiomeric excess (ee) at each chiral step using chiral HPLC or NMR with a chiral shift reagent. |
Frequently Asked Questions (FAQs)
1. What is a common synthetic route for the oxazolidinone core of this compound?
A frequently employed method involves the cyclization of an N-aryl carbamate with an epoxide, such as (R)-epichlorohydrin, in the presence of a base. The choice of base and solvent is crucial for achieving good yields and maintaining stereochemical integrity.
2. Which step in the this compound synthesis is most prone to failure?
The coupling of the (S)-5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one intermediate with 4-(1,3-benzodioxol-5-yl)piperidin-4-ol can be challenging. This nucleophilic substitution reaction is susceptible to side reactions and may require careful optimization of reaction conditions, including temperature, base, and solvent, to achieve a good yield of the desired product.
3. How can I confirm the correct stereochemistry of the final this compound product?
The stereochemistry can be confirmed using a combination of analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the most definitive method for determining the enantiomeric purity. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can provide valuable information about the stereochemical configuration.
4. What are the key safety precautions to consider during this compound synthesis?
Many reagents used in the synthesis of this compound are hazardous. For instance, epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride are highly reactive and flammable. Always consult the Safety Data Sheets (SDS) for all reagents and follow standard laboratory safety protocols.
Experimental Protocols
A generalized synthetic approach for this compound is outlined below. Please note that specific reaction conditions may require optimization.
Step 1: Synthesis of (S)-5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
This intermediate can be synthesized from 4-methoxyaniline and (R)-epichlorohydrin. The reaction typically involves the formation of an amino alcohol intermediate, followed by cyclization with a carbonylating agent like phosgene or a safer equivalent.
Step 2: Synthesis of 4-(1,3-benzodioxol-5-yl)piperidin-4-ol
This intermediate can be prepared via a Grignard reaction between a protected 4-piperidone and 5-bromo-1,3-benzodioxole.
Step 3: Coupling Reaction to form this compound
The final step involves the N-alkylation of 4-(1,3-benzodioxol-5-yl)piperidin-4-ol with (S)-5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF).
Visualizations
Logical Workflow for this compound Synthesis Troubleshooting
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Signaling Pathway Context: this compound as a Sigma Receptor Antagonist
Caption: this compound antagonizes the sigma-1 receptor, modulating dopaminergic signaling.
Technical Support Center: Panamesine Degradation and Stability Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of panamesine. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways and byproducts of this compound?
A1: Currently, publicly available literature does not provide detailed information on the specific degradation pathways of this compound under various stress conditions such as acid, base, oxidation, heat, or light. However, a major metabolite, identified as EMD-59983, has been mentioned in clinical studies.[1] The metabolic pathway leading to the formation of EMD-59983 is not fully elucidated in the available literature. To comprehensively understand the degradation of this compound, researchers should perform forced degradation studies.
Q2: How can I identify the degradation products of this compound in my experiments?
A2: Identification of degradation products typically involves the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a mass spectrometer (MS). By comparing the chromatograms of stressed and unstressed this compound samples, new peaks corresponding to degradation products can be identified. Mass spectrometry, particularly with high-resolution instruments like Q-TOF or Orbitrap, is crucial for determining the mass-to-charge ratio (m/z) of the degradants, which aids in elucidating their chemical structures.
Q3: My chromatogram shows multiple unexpected peaks after stressing my this compound sample. How do I determine which are relevant degradation products?
A3: Distinguishing relevant degradation products from artifacts or impurities from the matrix can be challenging. Here are some troubleshooting steps:
-
Analyze a placebo sample: If you are working with a formulation, stress a placebo (containing all excipients except this compound) under the same conditions. Peaks that appear in both the stressed drug sample and the stressed placebo are likely related to the excipients.
-
Mass balance analysis: A good stability-indicating method should account for the majority of the parent drug's mass after degradation. If there is a significant discrepancy, it could indicate the formation of non-chromophoric compounds, volatile byproducts, or substances that are not being eluted from the column.
-
Peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the degradation peaks. Co-elution of multiple compounds can complicate identification.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
-
Problem: The chromatographic peaks for this compound and its byproducts are overlapping, making accurate quantification impossible.
-
Possible Causes & Solutions:
-
Inadequate mobile phase: Modify the mobile phase composition. Experiment with different solvent ratios (e.g., acetonitrile:water, methanol:water), pH of the aqueous phase, and different buffer systems.
-
Incorrect column chemistry: The stationary phase may not be suitable. Try a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
Suboptimal gradient: If using a gradient elution, adjust the gradient slope and time to improve the separation of closely eluting peaks.
-
Temperature effects: Varying the column temperature can alter selectivity and improve resolution.
-
Issue 2: Inconsistent results in forced degradation studies.
-
Problem: The extent of degradation varies significantly between seemingly identical experiments.
-
Possible Causes & Solutions:
-
Variability in stress conditions: Ensure that stress conditions (temperature, concentration of stressing agent, light intensity) are precisely controlled and monitored.
-
Sample preparation inconsistency: Standardize all sample preparation steps, including the concentration of the this compound solution and the method of quenching the degradation reaction.
-
Instability of degradation products: Some degradation products may be unstable and further degrade over time. Analyze samples as quickly as possible after preparation, or investigate the stability of the degraded sample solution.
-
Experimental Protocols
While specific degradation data for this compound is not available, the following are generalized protocols for conducting forced degradation studies, which can be adapted for this compound.
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) in a calibrated oven.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.
-
Data Presentation
Quantitative results from forced degradation studies should be summarized in a table for clear comparison.
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products | Major Degradant (Retention Time) |
| 0.1 M HCl | 24 hours | 60 °C | 85.2 | 2 | DP1 (4.5 min) |
| 0.1 M NaOH | 8 hours | 25 °C | 70.5 | 3 | DP2 (3.8 min) |
| 3% H₂O₂ | 48 hours | 25 °C | 92.1 | 1 | DP3 (5.1 min) |
| Heat (Solid) | 7 days | 80 °C | 98.5 | 1 | DP4 (6.2 min) |
| Photolysis | 7 days | 25 °C | 65.8 | 4 | DP5 (7.0 min) |
Visualizations
The following diagrams illustrate a general workflow for degradation studies and a hypothetical metabolic pathway for this compound.
Caption: Workflow for this compound Forced Degradation Studies.
Caption: Hypothetical Metabolic Pathway of this compound.
References
Validation & Comparative
Panamesine vs. Haloperidol: A Comparative Analysis of Sigma Receptor Binding Affinity
For researchers and professionals in drug development, understanding the nuanced interactions between compounds and their molecular targets is paramount. This guide provides a detailed comparison of the sigma receptor binding affinities of panamesine and haloperidol, supported by experimental data and protocols.
This compound, a selective sigma receptor antagonist, was investigated in the 1990s as a potential antipsychotic for schizophrenia, though it was never commercialized.[1][2][3][4] Haloperidol, a traditional antipsychotic, is well-known for its potent dopamine D2 receptor antagonism but also exhibits high affinity for sigma receptors.[5] This guide delves into their comparative binding characteristics at sigma-1 (σ1) and sigma-2 (σ2) receptors, crucial for understanding their pharmacological profiles.
Sigma Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand for a receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (nM) | Measurement |
| This compound | σ1 and σ2 | IC50 = 6 | |
| Haloperidol | σ1 | Ki ≈ 2 - 4 | |
| Haloperidol | σ1 and σ2 | High Affinity (nM range) | |
| EMD-59983 (this compound Metabolite) | Sigma Receptors | IC50 = 24 |
This compound demonstrates high and equivalent affinity for both σ1 and σ2 receptors. Haloperidol also binds to sigma receptors with nanomolar affinity. It is noteworthy that the major metabolite of this compound, EMD-59983, retains a high affinity for sigma receptors, which may contribute to its overall pharmacological effect.
Experimental Protocols for Determining Sigma Receptor Binding Affinity
The determination of binding affinities for this compound and haloperidol at sigma receptors typically involves radioligand binding assays. These assays are fundamental in pharmacological research for characterizing ligand-receptor interactions.
General Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Key Methodologies:
1. Radioligand Saturation Binding Assay (to determine Bmax and KD): This assay is used to determine the density of receptors (Bmax) and the dissociation constant (KD) of the radioligand.
-
Radioligand: For σ1 receptors, [3H]-(+)-pentazocine is a selective and preferred radioligand. For σ2 receptors, [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) is commonly used, often in the presence of a σ1-masking agent like (+)-pentazocine.
-
Procedure:
-
Membrane preparations from tissues (e.g., guinea pig brain or liver) or cells expressing the target receptor are incubated with increasing concentrations of the radioligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled, high-affinity sigma ligand (e.g., 10 µM haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Bmax and KD values are then calculated by analyzing the saturation curve using non-linear regression analysis.
-
2. Competitive Inhibition (Displacement) Assay (to determine KI): This assay is used to determine the affinity (KI) of an unlabeled test compound (like this compound or haloperidol) by measuring its ability to displace a specific radioligand from the receptor.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand (typically at or near its KD value) and increasing concentrations of the unlabeled test compound.
-
Total binding (in the absence of the competitor) and non-specific binding are also determined.
-
Following incubation, the samples are filtered and radioactivity is quantified as described above.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The KI value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Sigma Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane. Its signaling pathway involves translocation and interaction with various "client" proteins.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Under basal conditions, the sigma-1 receptor is bound to the chaperone protein BiP (Binding immunoglobulin Protein) at the ER. Upon stimulation by a ligand (agonist or antagonist) or cellular stress, the sigma-1 receptor dissociates from BiP. The activated sigma-1 receptor can then translocate to other cellular compartments and interact with a variety of "client" proteins, including ion channels (such as voltage-gated Ca2+ and K+ channels) and G-protein-coupled receptors (GPCRs). This interaction modulates their function and, consequently, influences downstream signaling cascades, most notably calcium signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic effects and tolerability of the sigma ligand EMD 57445 (this compound) and its metabolites in acute schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open clinical trial on the sigma ligand this compound in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the sigma receptor ligand EMD 57445 (this compound) in patients with schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Panamesine vs. Clozapine: A Comparative Guide to Their Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of the atypical antipsychotic clozapine and the sigma-1 receptor agonist panamesine. While both agents act on the central nervous system, their impact on the immune system appears to be markedly different. This comparison is based on available experimental data to inform research and drug development in neuropsychopharmacology and immunopsychiatry.
Executive Summary
Clozapine, a cornerstone in the treatment of refractory schizophrenia, exerts significant and complex effects on the immune system.[1][2] Its immunomodulatory profile is characterized by alterations in cytokine production, effects on immune cell populations, and modulation of key inflammatory signaling pathways. These effects are thought to contribute to both its therapeutic efficacy and its adverse effect profile, including the risk of agranulocytosis and myocarditis.[1][2] In stark contrast, this compound, a potential antipsychotic agent, has demonstrated a notable lack of immunomodulatory effects in clinical studies.[3] This fundamental difference presents distinct therapeutic and safety profiles that are critical for consideration in drug development and clinical application.
Data Presentation: Quantitative Effects on Immunological Markers
The following tables summarize the quantitative effects of clozapine and this compound on various immunological markers as reported in the literature.
Table 1: Immunomodulatory Effects of Clozapine
| Parameter | Effect | Supporting Evidence |
| Pro-inflammatory Cytokines | ||
| Interleukin-6 (IL-6) | Increased, particularly in the initial phase of treatment. | Plasma levels significantly increased in patients treated with clozapine. |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed. | In vitro studies show clozapine inhibits TNF-α production. |
| Interleukin-1β (IL-1β) | Suppressed. | Research indicates clozapine can reduce levels of IL-1β. |
| Interleukin-2 (IL-2) | Suppressed. | Clozapine has been shown to inhibit lymphocyte proliferation and IL-2 production. |
| Anti-inflammatory Cytokines | ||
| Interleukin-10 (IL-10) | Upregulated. | Studies have shown an increase in the anti-inflammatory cytokine IL-10 with clozapine treatment. |
| Interleukin-1 Receptor Antagonist (IL-1RA) | Increased. | Plasma concentrations of IL-1RA were significantly increased in patients receiving clozapine. |
| Immune Cell Populations | ||
| Lymphocytes | Proliferation inhibited. | Clozapine has been observed to suppress lymphocyte proliferation in vitro. |
| Monocytes | Functionally modulated. | Clozapine can affect monocyte signaling and cytokine release. |
| Neutrophils | Risk of agranulocytosis (severe neutropenia). | A well-documented and serious adverse effect requiring regular blood monitoring. |
| Signaling Pathways | ||
| Nuclear Factor-kappa B (NF-κB) | Inhibited. | Clozapine can inhibit the Ca2+/CaM/Akt-mediated NF-κB pathway. |
| Akt Phosphorylation | Inhibited. | Clozapine has been shown to inhibit Akt phosphorylation induced by inflammatory stimuli. |
Table 2: Immunomodulatory Effects of this compound
| Parameter | Effect | Supporting Evidence |
| Pro-inflammatory Cytokines | ||
| Tumor Necrosis Factor-alpha (TNF-α) | No significant change. | Plasma levels were not increased under this compound treatment. |
| Soluble Cytokine Receptors | ||
| Soluble TNF receptors p55 and p75 | No significant change. | Levels remained unaffected by this compound treatment. |
| Soluble Interleukin-2 Receptor (sIL-2R) | No significant change. | Levels were not increased during the study period. |
| Immune Cell Populations | ||
| Monocytes | No significant change in count. | Monocyte counts were not affected by this compound treatment. |
| Lymphocytes | No significant change in count. | Lymphocyte counts remained stable during this compound administration. |
Experimental Protocols
Clozapine: In Vivo and In Vitro Immunomodulatory Assessment
A representative experimental approach to assess the immunomodulatory effects of clozapine, as synthesized from multiple studies, would involve the following steps:
-
Patient Cohort: Schizophrenia patients initiating clozapine treatment.
-
Blood Sampling: Collection of peripheral blood samples at baseline and at regular intervals during the first few weeks of treatment.
-
Cytokine Measurement: Plasma or serum levels of various cytokines (e.g., IL-6, TNF-α, IL-10, IL-1RA) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.
-
Immune Cell Phenotyping: Peripheral blood mononuclear cells (PBMCs) are isolated, and lymphocyte and monocyte populations are quantified and characterized using flow cytometry with specific cell surface markers.
-
In Vitro Cell Culture: Isolated PBMCs are cultured in the presence and absence of clozapine. Cell proliferation is assessed using assays such as BrdU incorporation. Cytokine secretion into the culture supernatant is measured by ELISA.
-
Signaling Pathway Analysis: For mechanistic studies, immune cells (e.g., monocytes or microglia) are treated with clozapine, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide). The activation of signaling pathways like NF-κB and Akt is determined by Western blotting for phosphorylated and total protein levels.
This compound: Clinical Trial Protocol for Immunomodulation Assessment
The methodology employed in the key clinical study assessing this compound's immunomodulatory effects is as follows:
-
Study Population: Patients with an acute episode of schizophrenia.
-
Treatment Regimen: Administration of this compound in doses up to 90 mg/day for a duration of 4 weeks.
-
Blood Sample Collection: Blood samples were collected from patients at baseline and throughout the 4-week treatment period.
-
Cytokine and Receptor Analysis: Plasma levels of TNF-alpha, soluble TNF receptors p55 and p75, and soluble IL-2 receptor were measured.
-
Blood Cell Counts: Total and differential blood cell counts, including monocyte and lymphocyte counts, were performed.
-
Statistical Analysis: The data collected at different time points were statistically analyzed to identify any significant changes from baseline.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Clozapine's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's primary action and lack of observed immune effects.
References
- 1. Characterization of the sigma ligand this compound, a potential antipsychotic, by immune response in patients with schizophrenia and by sleep-EEG changes in normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokines as Potential Biomarkers of Clinical Characteristics of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic effects and tolerability of the sigma ligand EMD 57445 (this compound) and its metabolites in acute schizophrenia: an open clinical trial | Semantic Scholar [semanticscholar.org]
Validating Panamesine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Panamesine, a sigma receptor antagonist, and explores the validation of its mechanism of action with a focus on the utility of knockout models. While direct experimental validation of this compound using such models is not publicly available, this document outlines the established methodologies and presents a comparative case to illustrate the approach.
Product Performance Comparison
This compound (EMD-57455) is an antagonist of both sigma-1 (σ1) and sigma-2 (σ2) receptors, investigated for its potential antipsychotic properties.[1] Its development, however, was discontinued after Phase II clinical trials.[1] A critical step in the preclinical validation of a drug's mechanism of action is the use of knockout animal models, where the target protein is absent. This allows researchers to confirm that the drug's effects are indeed mediated by its intended target.
Pharmacological Profile of this compound
The binding affinity of this compound for its primary targets is a key aspect of its pharmacological profile.
| Compound | Target | Binding Affinity (IC50) |
| This compound | Sigma-1 (σ1) Receptor | 6 nM[1] |
| This compound | Sigma-2 (σ2) Receptor | 6 nM[1] |
| EMD-59983 (Metabolite) | Sigma Receptors | 24 nM[1] |
| EMD-59983 (Metabolite) | Dopamine D2 Receptor | 23 nM |
| EMD-59983 (Metabolite) | Dopamine D3 Receptor | Not specified |
Clinical Trial Data for this compound in Schizophrenia
This compound underwent open-label clinical trials to assess its efficacy and safety in patients with schizophrenia. The results were modest.
| Study | Number of Patients | Dosage | Key Findings | Side Effects |
| Frieboes et al., 1997 | 12 | Up to 60 mg/day | Significant improvement in BPRS scores; 5 responders. | Increased prolactin levels; no major extrapyramidal symptoms (EPMS). |
| Huber et al., 1999 | 12 | Up to 60 mg/day | Significant improvement in BPRS, CGI, and PANSS scores; 4 responders. | Extrapyramidal symptoms in two patients; restlessness in one. |
| Gründer et al., 1999 | 12 | Not specified | Modest effects on positive and negative symptoms. | Moderate extrapyramidal and other side effects. |
Validating Mechanism of Action with Knockout Models: A Comparative Case
To illustrate the power of knockout models in validating a drug's mechanism of action, we present data for a novel, selective sigma-1 receptor agonist (Compound 15d) from a proof-of-concept study. This compound's effects on phencyclidine (PCP)-induced hyperlocomotion, a preclinical model of psychosis, were tested in both wild-type and sigma-1 receptor knockout (σ1R KO) mice.
| Compound | Animal Model | Assay | Key Finding |
| Compound 15d (σ1R Agonist) | Wild-Type Mice | PCP-Induced Hyperlocomotion | Significantly improved PCP-induced hyperlocomotion. |
| Compound 15d (σ1R Agonist) | σ1R Knockout Mice | PCP-Induced Hyperlocomotion | Failed to improve PCP-induced hyperlocomotion. |
This comparison clearly demonstrates that the ameliorative effect of Compound 15d on psychosis-like behavior is dependent on the presence of the sigma-1 receptor, thus validating its on-target mechanism of action. Similar studies using this compound in σ1R and σ2R knockout mice would be required for a definitive validation of its mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the characterization of sigma receptor ligands like this compound.
Sigma Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for sigma receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for σ1 and σ2 receptors.
Materials:
-
Tissue or cell membranes expressing sigma receptors (e.g., guinea pig liver membranes for σ1R).
-
Radioligand: [3H]-(+)-pentazocine for σ1R or [3H]-DTG for σ1/σ2R.
-
Non-labeled ligand for non-specific binding determination (e.g., haloperidol).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from a tissue source with high sigma receptor expression.
-
In a 96-well plate, add a fixed concentration of the radioligand and the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the receptor.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using appropriate software.
Functional Assay: Intracellular Calcium Imaging
Sigma receptors are known to modulate intracellular calcium signaling.
Objective: To assess the effect of a test compound on intracellular calcium mobilization.
Materials:
-
Cultured cells expressing sigma receptors (e.g., BV2 microglia cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM).
-
Test compound (e.g., this compound).
-
Agonist to stimulate calcium release (if testing antagonism).
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture cells on coverslips or in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Record baseline fluorescence.
-
Apply the test compound at various concentrations.
-
If testing for antagonism, subsequently apply a known sigma receptor agonist.
-
Continuously record the fluorescence intensity over time.
-
Analyze the change in fluorescence to determine the effect of the test compound on intracellular calcium levels.
In Vivo Assay: Phencyclidine (PCP)-Induced Hyperlocomotion in Wild-Type and Knockout Mice
This behavioral assay is a widely used animal model of psychosis.
Objective: To determine if a test compound can attenuate PCP-induced hyperlocomotion and if this effect is target-dependent.
Materials:
-
Wild-type mice.
-
Sigma-1 or Sigma-2 receptor knockout mice and their wild-type littermates.
-
Phencyclidine (PCP).
-
Test compound (e.g., this compound).
-
Locomotor activity chambers.
Procedure:
-
Acclimate the mice to the locomotor activity chambers.
-
Administer the test compound or vehicle to separate groups of wild-type and knockout mice.
-
After a pre-treatment period, administer PCP (e.g., 3.0 mg/kg) or saline to the mice.
-
Immediately place the mice back into the locomotor activity chambers and record their activity for a set period (e.g., 60-120 minutes).
-
Analyze the data to compare the locomotor activity between the different treatment groups in both wild-type and knockout mice. A successful validation would show that the test compound reduces PCP-induced hyperlocomotion in wild-type mice but not in the knockout mice.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the sigma-1 receptor and a logical workflow for validating a sigma receptor antagonist using knockout models.
Caption: Proposed Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating this compound's Mechanism.
References
Panamesine: A Comparative Analysis of its Efficacy on Positive and Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Panamesine (EMD 57445), a selective sigma-1 receptor agonist, and its effects on the positive and negative symptoms of schizophrenia. While direct, head-to-head comparative trial data for this compound against other antipsychotics is limited due to its developmental stage, this document synthesizes available clinical trial data for this compound and contrasts it with established first-generation (Haloperidol) and second-generation (Clozapine) antipsychotics. The information is intended to offer a data-driven overview for research and drug development professionals.
Executive Summary
This compound has been investigated in open-label clinical trials for its potential antipsychotic effects. These preliminary studies suggest that this compound may have modest efficacy in addressing both positive and negative symptoms of schizophrenia.[1][2] As a selective sigma-1 receptor agonist, its mechanism of action differs from traditional antipsychotics that primarily target dopamine and serotonin receptors. This guide presents the available quantitative data on this compound's efficacy and provides a comparative context with Haloperidol, a potent dopamine D2 receptor antagonist, and Clozapine, a broader-spectrum antipsychotic acting on multiple neurotransmitter systems.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound, Haloperidol, and Clozapine on the positive and negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). It is crucial to note that the data for this compound is derived from open-label trials, which lack a control group and are subject to bias, while the data for Haloperidol and Clozapine is from more rigorous comparative studies.
Table 1: Efficacy of this compound on Schizophrenia Symptoms (Open-Label Trials)
| Study Population | Treatment Duration | Assessment Scale | Change in Positive Symptoms | Change in Negative Symptoms | Reference |
| 12 patients with acute schizophrenia | 4 weeks | BPRS & PANSS | Significant improvement in total score | Significant improvement in total score | [1] |
| 12 patients with acute schizophrenia | 4 weeks | Not specified | Modest effects | Modest effects | [2] |
Table 2: Comparative Efficacy of Haloperidol and Clozapine on Schizophrenia Symptoms
| Study Population | Treatment Duration | Assessment Scale | Haloperidol - Change in PANSS Positive Score | Clozapine - Change in PANSS Positive Score | Haloperidol - Change in PANSS Negative Score | Clozapine - Change in PANSS Negative Score | Reference |
| Patients with schizophrenia | Not specified | PANSS | Significant reduction | Superior reduction compared to classical antipsychotics | Significant reduction | Superior reduction compared to classical antipsychotics | [3] |
Experimental Protocols
The methodologies employed in the clinical evaluation of these antipsychotics are critical for interpreting the data. Below are representative experimental protocols based on the available literature.
This compound Open-Label Trial Protocol (Representative)
-
Objective: To assess the efficacy and safety of this compound in patients with acute schizophrenia.
-
Study Design: An open-label, single-arm clinical trial.
-
Participants: Patients diagnosed with schizophrenia according to DSM-III-R or DSM-IV criteria, experiencing an acute episode.
-
Intervention: this compound administered orally, with dosages titrated up to 60 mg/day over a period of 4 weeks.
-
Efficacy Assessment: Symptoms were evaluated at baseline and at regular intervals throughout the 4-week treatment period using the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS).
-
Outcome Measures: The primary outcome was the change from baseline in the total scores of the BPRS and PANSS.
Comparative Antipsychotic Trial Protocol (General)
-
Objective: To compare the efficacy and safety of two or more antipsychotic agents in the treatment of schizophrenia.
-
Study Design: A randomized, double-blind, controlled clinical trial.
-
Participants: Patients with a confirmed diagnosis of schizophrenia, often with a specified minimum baseline severity on a standardized rating scale (e.g., PANSS total score).
-
Intervention: Patients are randomly assigned to receive one of the study drugs (e.g., Haloperidol or Clozapine) or a placebo, typically for a period of several weeks to months. Dosages are administered within a predefined therapeutic range.
-
Efficacy Assessment: The PANSS is the most commonly used primary efficacy measure, administered by trained and calibrated raters at baseline and at specified follow-up visits.
-
Outcome Measures: The primary outcome is typically the mean change from baseline in the PANSS total score. Secondary outcomes often include changes in PANSS subscale scores (positive, negative, and general psychopathology), as well as other measures of clinical improvement and side effects.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound, Haloperidol, and Clozapine are crucial to understanding their different clinical profiles.
This compound: Sigma-1 Receptor Agonism
This compound acts as an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is thought to modulate several downstream signaling pathways, although the precise mechanism for its antipsychotic effect is still under investigation.
Haloperidol: Dopamine D2 Receptor Antagonism
Haloperidol is a potent antagonist of the dopamine D2 receptor in the mesolimbic pathway of the brain. This blockade is believed to be the primary mechanism for its efficacy against the positive symptoms of schizophrenia.
Clozapine: Multi-Receptor Antagonism
Clozapine has a complex pharmacological profile, acting as an antagonist at multiple receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), adrenergic, cholinergic, and histaminergic receptors. Its efficacy, particularly on negative symptoms and in treatment-resistant schizophrenia, is thought to be due to this broad receptor activity, especially the potent 5-HT2A antagonism relative to its D2 antagonism.
Conclusion and Future Directions
The available data from open-label trials suggest that this compound may hold promise as a novel antipsychotic with a mechanism of action distinct from current treatments. Its modest effects on both positive and negative symptoms warrant further investigation through more rigorous, large-scale, randomized, and controlled clinical trials. Direct comparative studies with established antipsychotics like Haloperidol and Clozapine are essential to fully characterize its efficacy and safety profile. The unique sigma-1 receptor agonist mechanism of this compound may offer a new therapeutic avenue, potentially for specific subgroups of patients with schizophrenia or for addressing particular symptom domains that are not adequately managed by existing medications. Further research into the downstream signaling pathways of sigma-1 receptor activation will be crucial for understanding its full therapeutic potential and for the development of next-generation antipsychotics.
References
- 1. Efficacy and safety of the sigma receptor ligand EMD 57445 (this compound) in patients with schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic effects and tolerability of the sigma ligand EMD 57445 (this compound) and its metabolites in acute schizophrenia: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Classical and Clozapine Treatment on Schizophrenia Using Positive and Negative Syndrome Scale of Schizophrenia (PANSS) and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
